

# The Chemical Architecture of Austamide: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: **Austamide**

Cat. No.: **B1202464**

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## Abstract

**Austamide** is a mycotoxin belonging to the prenylated indole alkaloid family, first isolated from the fungus *Aspergillus ustus* by P. S. Steyn in 1971.[1] As a toxic secondary metabolite, its complex chemical structure has intrigued chemists for decades, presenting significant challenges in its total synthesis due to the presence of labile enamide functionalities and a delicate indoxyl chromophore.[1] This technical guide provides a comprehensive overview of the chemical structure of **Austamide**, supported by available physicochemical and spectral data. It further details a generalized protocol for its isolation from fungal cultures, outlines a key synthetic approach, and illustrates its proposed biosynthetic pathway. This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, toxicology, and drug discovery.

## Core Chemical Structure and Properties

**Austamide** is a structurally complex molecule characterized by a spiro-fused heterocyclic system. Its core is an indoxyl moiety linked to a diketopiperazine formed from tryptophan and proline residues. A reverse prenyl group is attached to the indole ring, contributing to its lipophilicity and likely its biological activity.

Table 1: Physicochemical Properties of **Austamide**

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	363.416 g/mol	<a href="#">[2]</a>
IUPAC Name	Spiro[2H-indole-2,7'(8'H)- [3H,5H]pyrrolo[1',2':4,5]pyrazin o[1,2- a]azepine]-3,5',12'(1H,2'H)- trione,5'a,6'-dihydro-8',8'- dimethyl-, (5'aS-trans)-	<a href="#">[2]</a>
CAS Number	34427-31-1	<a href="#">[2]</a>
Boiling Point	673.8 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	361.3 °C	<a href="#">[2]</a>
Density	1.4 g/cm <sup>3</sup>	<a href="#">[2]</a>

## Spectroscopic Data for Structural Elucidation

The definitive structure of **Austamide** was elucidated through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of its NMR and mass spectral data is not readily found in recent literature, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the connectivity and stereochemistry of complex natural products like **Austamide**. The proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectra would reveal characteristic signals for the indole, diketopiperazine, and prenyl moieties.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for Key Functional Groups in **Austamide**

Functional Group	Atom Type	Predicted Chemical Shift (δ, ppm)
Indole Ring	Aromatic C-H	7.0 - 8.0
Aromatic C	110 - 140	
Spiro-C	~60 - 70	
Diketopiperazine	Amide N-H	7.5 - 9.0
α-C-H (Proline)	3.5 - 4.5	
α-C-H (Tryptophan)	4.0 - 5.0	
Carbonyl C=O	165 - 175	
Prenyl Group	Vinylic C-H	5.0 - 6.0
Methyl C-H	1.5 - 2.0	
Vinylic C	115 - 140	
Methyl C	20 - 30	

Note: These are approximate ranges and actual values can vary based on solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron ionization (EI), amides like **Austamide** typically undergo cleavage of the N-CO bond.[\[3\]](#)

Table 3: Predicted Key Fragmentation Patterns for **Austamide** in Mass Spectrometry

m/z Value	Proposed Fragment	Fragmentation Pathway
363	$[M]^+$	Molecular Ion
$[M-43]^+$	Loss of $CH_3-C=O$	Cleavage of the diketopiperazine ring
$[M-69]^+$	Loss of $C_5H_9$	Cleavage of the prenyl group
Varies	Acylium ions	Cleavage of the amide bonds in the diketopiperazine ring

## Experimental Protocols

### Isolation of Austamide from *Aspergillus ustus*

The following is a generalized protocol for the isolation and purification of **Austamide** from a culture of *Aspergillus ustus*, based on common methods for fungal metabolite extraction.[\[4\]](#)[\[5\]](#)

#### 1. Fungal Culture:

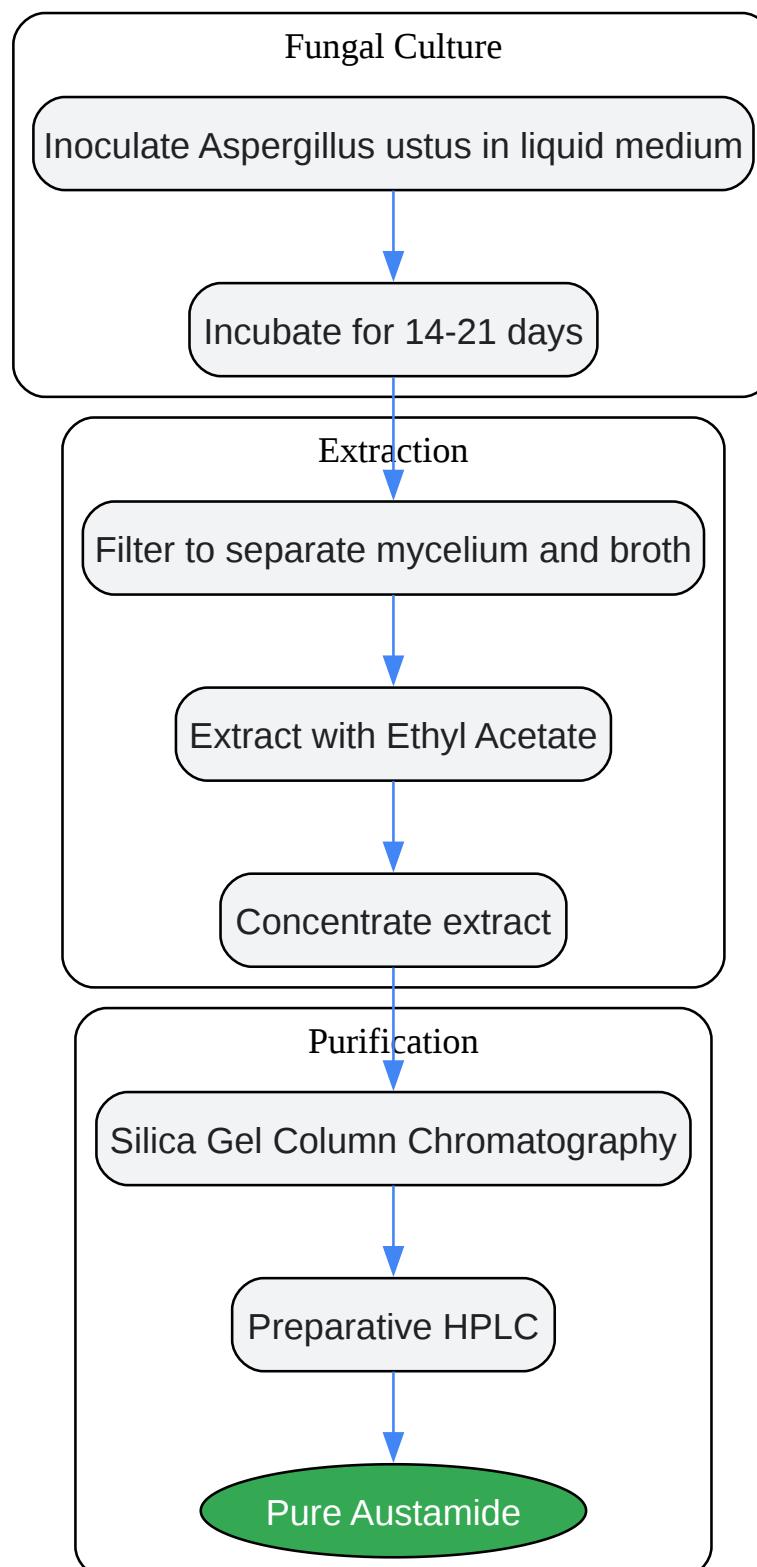
- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of *Aspergillus ustus*.
- Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.

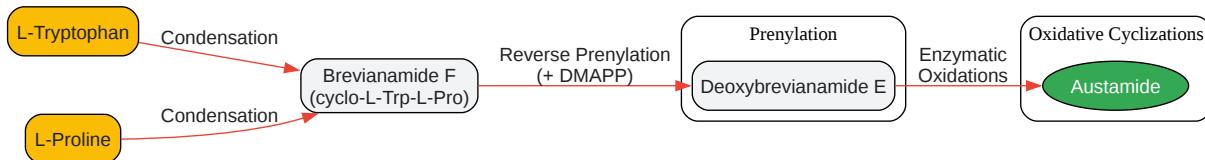
#### 2. Extraction:

- Separate the mycelium from the culture broth by filtration.
- Dry the mycelium and pulverize it.
- Perform a solvent extraction of the powdered mycelium and the culture filtrate separately using ethyl acetate.
- Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

#### 3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
- Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.
- Perform further purification of the **Austamide**-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a methanol-water gradient) to obtain pure **Austamide**.





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